2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trifluoromethylbenzyl group, and an imidazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central ethanone group. The presence of the imidazole ring suggests that the compound could potentially participate in hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing trifluoromethylbenzyl group. The imidazole ring could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl and trifluoromethylbenzyl groups could impact the compound’s solubility, while the imidazole ring could influence its acidity .Scientific Research Applications
Antifungal Activities
A study by Massa et al. (1992) highlights the synthesis of derivatives of this compound and their potential antifungal activities. Specifically, the azole derivatives showed moderate to potent in vitro antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).
Structural Analysis and Cyclization Studies
Research by Gupta and Chaudhary (2015) delved into the structural analysis of similar compounds, emphasizing their synthesis and the orientation of cyclization in the thiazolo-quinazoline heterocyclic system. This study provides crucial insights into the molecular structure and regiochemistry of such compounds (Gupta & Chaudhary, 2015).
Antiproliferative Activity Against Cancer Cells
A 2023 study by Haridevamuthu et al. explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against laryngeal cancer cells. The study demonstrates the potential of these compounds in cancer therapy, particularly in inducing apoptotic cell death in vitro (Haridevamuthu et al., 2023).
Corrosion Inhibition
Prashanth et al. (2021) investigated the corrosion inhibition potential of imidazole derivatives, including those with a methoxyphenyl structure. Their study highlights the significant corrosion inhibition efficiency of these compounds, making them promising for applications in protecting materials against corrosion (Prashanth et al., 2021).
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures have diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-27-17-8-4-14(5-9-17)12-18(26)25-11-10-24-19(25)28-13-15-2-6-16(7-3-15)20(21,22)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQHZDIBGCMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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